5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has been studied in the context of pyridinesulfonamide, an important fragment which has a wide range of applications in novel drugs . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .Molecular Structure Analysis
The stereostructures of the synthesized enantiomers have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .Scientific Research Applications
Synthesis and Characterization
This chemical compound's relevance in scientific research can be linked to its structure and potential in synthesizing new heterocyclic compounds. The process of synthesizing derivatives, similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, involves reactions with various reagents to form new compounds with potential biological activities. For instance, reactions with sodium hydrogen sulfide, ethyl thioglycollate, and hydrazines have been explored for producing pyrazoles, isoxazoles, and pyrimidinethiones, highlighting the compound's versatility as a precursor for various heterocyclic syntheses (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Biological Activities and Applications
The synthesis and evaluation of new compounds based on derivatives similar to this compound have shown promising results in antimicrobial activities. These studies involve incorporating synthesized compounds into varnishes and inks, demonstrating significant antimicrobial effects against various microbial strains. This indicates the potential use of such compounds in developing antimicrobial coatings or additives for surface protection (H. A. El‐Wahab, Tamer S. Saleh, E. Zayed, A. El-Sayed, & Ramy S.A. Assaker, 2015).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, structurally related to the compound , has contributed to the development of selective class III electrophysiological agents. These compounds have shown comparable potency to established agents in vitro, suggesting their utility in exploring cardiac electrophysiological activities and potential therapeutic applications (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, & A. J. Marisca, 1990).
Antimicrobial and Surface Activity
Derivatives synthesized from precursors similar to this compound have shown antimicrobial properties and potential as surface-active agents. The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the compound's role in developing new antibacterial and antifungal agents (R. El-Sayed, 2006).
Mechanism of Action
The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Furthermore, molecular docking was performed to analyze the binding modes of R- and S-isomers .
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDTXOWMKLLDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.